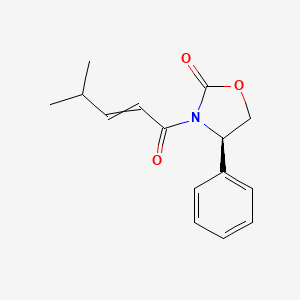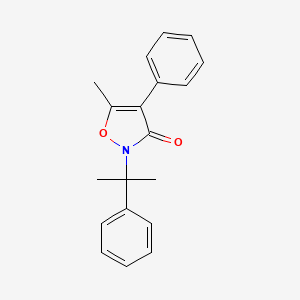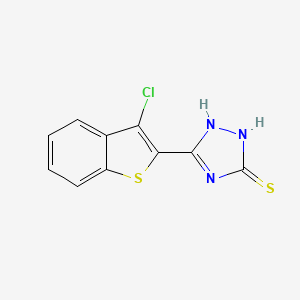![molecular formula C4H4N4S B12569521 1H-Pyrazolo[3,4-d]thiazol-5-amine CAS No. 204453-28-1](/img/structure/B12569521.png)
1H-Pyrazolo[3,4-d]thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-d]thiazol-5-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused pyrazole and thiazole rings, which contribute to its unique chemical properties and biological activities. The combination of these rings makes it a valuable scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research .
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[3,4-d]thiazol-5-amine typically involves the annulation of pyrazole and thiazole rings. One common method is the reaction of 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine with various reagents under microwave irradiation, which is considered an eco-friendly technique . This method allows for the efficient synthesis of the compound with high yields and reduced reaction times. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness .
Analyse Chemischer Reaktionen
1H-Pyrazolo[3,4-d]thiazol-5-amine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents, with reaction conditions varying depending on the desired product. Major products formed from these reactions include pyrazolo[3,4-d]thiazole derivatives containing new fused ring systems such as pyrimidines or imidazoles .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-d]thiazol-5-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[3,4-d]thiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cathepsin D, a protease involved in cancer progression . Molecular docking studies have revealed that the compound binds to the active site of cathepsin D with high affinity, leading to the inhibition of its enzymatic activity and subsequent anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-d]thiazol-5-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole ring but differs in the fused ring system, leading to distinct biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different fused ring system, which has been studied for its CDK2 inhibitory activity.
The uniqueness of this compound lies in its specific combination of pyrazole and thiazole rings, which confer unique chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
204453-28-1 |
|---|---|
Molekularformel |
C4H4N4S |
Molekulargewicht |
140.17 g/mol |
IUPAC-Name |
1H-pyrazolo[3,4-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C4H4N4S/c5-4-7-3-2(9-4)1-6-8-3/h1H,(H3,5,6,7,8) |
InChI-Schlüssel |
NNQLFSFOHPIJTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC2=C1SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)



![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)

